molecular formula C8H9ClO B14240380 (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride CAS No. 244622-23-9

(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride

Cat. No.: B14240380
CAS No.: 244622-23-9
M. Wt: 156.61 g/mol
InChI Key: HXYXVFUUHSZSNV-XVMARJQXSA-N
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Description

(1S,2S,4S)-Bicyclo[221]hept-5-ene-2-carbonyl chloride is a bicyclic organic compound with a unique structure It is characterized by a bicyclo[221]heptane framework, which includes a double bond and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride typically involves the reaction of norbornene with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

    Starting Material: Norbornene

    Reagent: Phosgene (COCl₂)

    Reaction Conditions: The reaction is conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: The double bond in the bicyclo[2.2.1]heptane framework can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or ethanol.

    Electrophilic Addition: Reagents such as bromine or hydrogen chloride can be used to add across the double bond. These reactions are often conducted in non-polar solvents like hexane.

Major Products

    Substitution Products: Depending on the nucleophile, products such as (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbamoyl chloride or (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-alkoxy chloride can be formed.

    Addition Products: Products such as 5,6-dibromo-2-chlorobicyclo[2.2.1]heptane can be obtained from electrophilic addition reactions.

Scientific Research Applications

(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of novel polymers and materials with unique properties.

    Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of substituted products. The double bond in the bicyclo[2.2.1]heptane framework can undergo addition reactions, resulting in the formation of addition products. These reactions are facilitated by the strain in the bicyclic structure, which makes the compound more reactive.

Comparison with Similar Compounds

Similar Compounds

    Norbornene: A bicyclic compound with a similar framework but lacking the carbonyl chloride group.

    Norbornadiene: Similar to norbornene but with two double bonds in the bicyclic framework.

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

Uniqueness

(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is unique due to the presence of both a carbonyl chloride group and a double bond in the bicyclic framework. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and materials science.

Properties

CAS No.

244622-23-9

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

(1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride

InChI

InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2/t5-,6+,7-/m0/s1

InChI Key

HXYXVFUUHSZSNV-XVMARJQXSA-N

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1C=C2)C(=O)Cl

Canonical SMILES

C1C2CC(C1C=C2)C(=O)Cl

Origin of Product

United States

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